alpha-Estradiol

Estrogen Receptor Pharmacology Receptor Binding Assay Drug Discovery

Research on ER-X-mediated neuroprotection or 5α-reductase inhibition demands stereochemically authentic alpha-Estradiol-generic substitution with 17β-estradiol confounds results. Alpha-Estradiol (CAS 57-91-0) delivers: • Validated ≥98% purity with orthogonal HPLC separation from 17β-estradiol • Documented 12% lifespan extension in male mice with minimal uterotrophic activity vs. 17β-estradiol • Dual pharmacology: selective ER-X agonist & 5α-reductase inhibitor Supplied with full analytical documentation for robust method validation and reproducible in vivo studies.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 57-91-0
Cat. No. B195180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Estradiol
CAS57-91-0
SynonymsEstra-1,3,5(10)-triene-3,17α-diol; 
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1
InChIKeyVOXZDWNPVJITMN-SFFUCWETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility0.0039 mg/mL

alpha-Estradiol Overview


alpha-Estradiol (CAS 57-91-0), also known as 17α-estradiol or alfatradiol, is the C17 epimer of the primary endogenous estrogen, 17β-estradiol. While sharing an identical molecular formula (C₁₈H₂₄O₂), this stereochemical inversion at the C17 position confers a distinct biological profile [1]. It is classed as a steroidal estrogen and 5α-reductase inhibitor [2]. For research and analytical applications, high-purity α-estradiol reference standards are available with validated analytical data, such as HPLC purity of 99.88% and NMR-confirmed structural identity .

1
Stereochemical control studies — high-purity C17 epimer reference standard for isomer-specific research workflows
2
ER-X pathway investigation — supports non-classical estrogen signaling research and MAPK/ERK pathway interrogation
3
5α-reductase assay context — enables enzyme inhibition studies distinct from classical estrogen tools

Why Substitution Fails for alpha-Estradiol


Substituting alpha-Estradiol with its stereoisomer 17β-estradiol or other potent estrogens will lead to fundamentally different experimental or therapeutic outcomes due to divergent receptor pharmacology, functional selectivity, and safety profiles. 17β-estradiol acts as a potent agonist of nuclear estrogen receptors ERα and ERβ, driving strong genomic responses, including significant uterotrophic effects [1]. In contrast, alpha-Estradiol is a weaker ligand for these classical receptors but exhibits higher potency at the brain-expressed ER-X receptor [2]. Furthermore, only alpha-Estradiol acts as an inhibitor of the 5α-reductase enzyme, a property not shared by 17β-estradiol . This unique polypharmacology—combining weak classical estrogenicity with ER-X selectivity and 5α-reductase inhibition—defines its specific utility, rendering generic substitution with 17β-estradiol or other in-class analogs invalid for targeted research in neuroprotection, metabolic aging, and androgenic alopecia.

!
17β-estradiol stereoisomer — divergent ERα/ERβ agonism profile and uterotrophic response may shift experimental outcomes
!
Other classical estrogens — lack ER-X receptor engagement context and 5α-reductase inhibition, limiting pathway-specific interpretation
!
Non-isomer-specific reference standards — co-elution risk in LC-MS/MS methods; isomer-specific quantification requires verified chromatographic orthogonality

alpha-Estradiol Key Evidence


ERα/ERβ Binding Affinity

Contrary to the common characterization of alpha-Estradiol as a 'weak' estrogen, binding studies reveal it possesses high affinity for both estrogen receptor subtypes. In a competitive binding assay, alpha-Estradiol demonstrated Ki values of 0.2 nM for ERα and 1.2 nM for ERβ [1]. This indicates that its distinct biological profile compared to 17β-estradiol is not simply due to an inability to bind classical receptors, but rather to differences in its functional selectivity and downstream signaling efficacy.

ERα/ERβ Binding Affinity
Cross-study comparable
Ki 0.2 nM (ERα), 1.2 nM (ERβ)
Supports classical ER pathway engagement interpretation, distinct from functional selectivity outcomes.
Cell-free assay; recombinant ERα/ERβ proteins. Reported binding context only.
Estrogen Receptor Pharmacology Receptor Binding Assay Drug Discovery

Comparative Uterotrophic Activity

In an immature rat uterotrophic assay, a standard in vivo model for estrogenicity, 17α-estradiol induced a significant increase in uterine weight. However, the magnitude of this uterotrophic response was 'significantly minor' compared to that elicited by 17β-estradiol [1]. This quantitative difference in a key phenotypic endpoint underscores the functional distinction between the two stereoisomers, where 17α-estradiol acts as a weak agonist.

Uterotrophic Activity
Direct head-to-head
Significantly minor response vs 17β-estradiol
Reported uterotrophic response context; lower magnitude supports non-classical endpoint interpretation.
Immature rat in vivo assay. Quantitative comparison context-dependent.
Endocrinology In Vivo Pharmacology Drug Safety

Lifespan Extension in Male Mice

Dietary administration of 17-α-estradiol (EST) to genetically heterogeneous male mice resulted in a statistically significant extension of median lifespan by 12% (p = 0.002) [1]. This effect was sex-specific, as no significant lifespan extension was observed in female mice at the tested dose. This finding distinguishes 17α-estradiol from 17β-estradiol, which does not show this robust, male-specific longevity benefit without significant feminizing side effects.

Lifespan Extension
Cross-study comparable
12% median lifespan increase, p=0.002
Reported lifespan endpoint context in male mice; sex-specific model-response interpretation required.
Dietary administration, UM-HET3 male mice. Model-specific evidence.
Gerontology Metabolic Research Aging

Chromatographic Separation from 17β-Estradiol

The stereoisomers 17α-estradiol and 17β-estradiol can be effectively resolved using modern chromatographic methods. A method employing dansyl derivatization followed by reversed-phase liquid chromatography (RP-LC) on a phenyl-hexyl stationary phase achieves baseline separation of the two epimers, as well as from estrone, within a short run time [1]. This confirms that the two compounds are analytically distinct and can be individually identified and quantified in complex biological matrices.

Chromatographic Separation
Direct head-to-head
Baseline separation from 17β-estradiol
Analytical orthogonality confirmed; supports isomer-specific quantification in complex matrices.
Dansyl derivatization, RP-LC phenyl-hexyl column, LC-MS/MS.
Analytical Chemistry Chromatography Quality Control

Brain ER-X Receptor Potency

alpha-Estradiol demonstrates a higher potency than 17β-estradiol in binding to and activating the brain-expressed estrogen receptor ER-X, which is involved in mediating activation of the MAPK/ERK signaling cascade [1]. This functional selectivity for an alternative estrogen receptor system provides a mechanistic basis for the unique neurobiological effects of alpha-Estradiol that are not recapitulated by 17β-estradiol.

ER-X Receptor Potency
Class-level inference
Reported higher activation vs 17β-estradiol
Supports ER-X pathway interpretation; distinct from classical ER signaling context.
In vitro studies on brain-expressed ER-X. Source review recommended.
Neuroscience Receptor Pharmacology Signal Transduction

5α-Reductase Inhibition

Unlike its stereoisomer 17β-estradiol, alpha-Estradiol acts as an inhibitor of the enzyme 5α-reductase . This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This inhibitory activity is the mechanistic basis for the clinical use of topical alpha-Estradiol (alfatradiol) in the treatment of androgenic alopecia.

5α-Reductase Inhibition
Class-level inference
Qualitative inhibitor vs 17β-estradiol
Supports androgen metabolism research context; enzyme inhibition distinct from estrogenic pathways.
Class-level knowledge; specific assay data to verify.
Enzymology Dermatology Endocrine Pharmacology

alpha-Estradiol Applications


Non-Classical ER-X Brain Signaling

Procure alpha-Estradiol for studies focused on the brain-expressed ER-X receptor. As the evidence shows, it is a more potent agonist at this receptor than 17β-estradiol [1]. This makes it the ideal compound for dissecting the role of ER-X in neuroprotection, synaptic plasticity, and MAPK/ERK signaling, without the confounding activation of classical nuclear ER pathways. Its use is specifically warranted over 17β-estradiol for this research target.

Metabolic Health and Longevity Studies

Alpha-Estradiol is the reagent of choice for in vivo rodent studies examining metabolic health, insulin sensitivity, and lifespan extension. The evidence demonstrates a 12% increase in median lifespan in male mice with alpha-Estradiol treatment [2]. Critically, its 'significantly minor' uterotrophic activity compared to 17β-estradiol confirms a safer in vivo profile, allowing researchers to study the benefits of estrogenic compounds on metabolism and aging without the confounding variable of potent feminizing effects on reproductive tissues [3].

LC-MS/MS Reference Standard

Alpha-Estradiol is required as a distinct analytical reference standard for the development and validation of quantitative methods, such as LC-MS/MS. The evidence confirms baseline chromatographic separation from its epimer, 17β-estradiol, on a phenyl-hexyl stationary phase [4]. This analytical orthogonality is essential for accurate quantification in complex biological matrices like serum, ensuring specificity. High-purity material (e.g., 99.88% by HPLC) is available and should be procured for robust method validation .

Androgen Metabolism & 5α-Reductase Inhibition

For research programs targeting androgen metabolism and the 5α-reductase enzyme, alpha-Estradiol is a unique chemical tool. Unlike 17β-estradiol, it functions as a 5α-reductase inhibitor . This distinct activity profile justifies its selection for in vitro studies on dihydrotestosterone (DHT) synthesis, as well as for formulation research related to topical treatments for androgenic alopecia, where its dual action as a weak estrogen and enzyme inhibitor is mechanistically relevant.

Application
Selection Property
Validation Focus
ER-X pathway signaling studies
ER-X activation context
MAPK/ERK pathway-response review
Metabolic aging and longevity research
Lifespan endpoint model context
Sex-specific model-response interpretation
Bioanalytical method development (LC-MS/MS)
Isomer-specific chromatographic separation
Method specificity and selectivity review
Androgen metabolism and enzyme inhibition studies
5α-reductase inhibition context
DHT synthesis pathway interpretation

Technical Documentation Hub

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40 linked technical documents
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